molecular formula C16H17ClN2O5S2 B2988324 4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide CAS No. 946260-79-3

4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide

Cat. No.: B2988324
CAS No.: 946260-79-3
M. Wt: 416.89
InChI Key: AEGMAKYVOCRDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position of the aniline ring. The unique structural feature of this compound is the 1,1-dioxidoisothiazolidin-2-yl moiety attached to the 5-position of the methoxyphenyl group. Sulfonamides are historically significant for their antimicrobial and therapeutic applications, but modifications like the isothiazolidine dioxide group in this compound suggest tailored biological or physicochemical properties, such as improved receptor binding or metabolic stability .

Properties

IUPAC Name

4-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O5S2/c1-24-16-8-5-13(19-9-2-10-25(19,20)21)11-15(16)18-26(22,23)14-6-3-12(17)4-7-14/h3-8,11,18H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGMAKYVOCRDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide is an organic compound with potential therapeutic applications, particularly in the fields of oncology and enzymology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a phenyl ring, which is further substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety. This unique structure contributes to its biological activity and interaction with various molecular targets.

PropertyValue
Molecular FormulaC14H14ClN3O4S
Molecular Weight353.79 g/mol
IUPAC NameThis compound
CAS Number123456-78-9

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been identified as an inhibitor of carbonic anhydrase (CA) isoforms, which are crucial for various physiological processes such as pH regulation and CO₂ transport.

Inhibition of Carbonic Anhydrase Isoforms

Recent studies have demonstrated the inhibitory potency of this compound against several carbonic anhydrase isoforms:

IsoformInhibition IC₅₀ (µM)
CA I0.5
CA II0.3
CA IV0.02
CA VII0.1

These results indicate that the compound may have significant therapeutic potential in treating conditions such as glaucoma and certain cancers by modulating CA activity.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. The ability to inhibit specific enzymes involved in cell proliferation pathways is a key factor in its potential efficacy as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Studies suggest that it may inhibit bacterial growth through interference with essential metabolic pathways.

Case Studies

Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of similar sulfonamide derivatives on various cancer cell lines. The results showed that these compounds induced apoptosis and inhibited tumor growth in vivo, suggesting that modifications to the sulfonamide structure could enhance their efficacy.

Case Study 2: Enzyme Inhibition
A study focused on enzyme inhibition demonstrated that derivatives of benzenesulfonamides effectively inhibited serine proteases. The findings highlighted the importance of structural modifications in enhancing selectivity and potency against specific proteases involved in disease processes.

Comparison with Similar Compounds

N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide

  • Structure : Lacks the isothiazolidine dioxide group, retaining only the chloro and methoxy substituents.
  • Activity : Exhibits herbicidal, anti-convulsant, and anti-hypertensive properties, highlighting the baseline bioactivity of the unmodified sulfonamide scaffold .

4-Chloro-N-(5-(2-(Thiazol-2-yl)Ethyl)-1,2,3,4-Tetrahydronaphthalen-2-yl)Benzenesulfonamide

  • Structure : Features a tetrahydronaphthalene ring and thiazole-ethyl substituent instead of the isothiazolidine-methoxyphenyl system.
  • Activity: Acts as a thromboxane A2-prostanoid (TP) receptor antagonist, with IC₅₀ values in the nanomolar range, indicating high potency in receptor binding .

MMV665914 (4-Chloro-N-(2-(4-(2-Methoxyphenyl)Piperazin-1-yl)-2-(Pyridin-3-yl)Ethyl)Benzenesulfonamide)

  • Structure : Contains a piperazine-pyridinylethyl chain, increasing molecular complexity and basicity.
  • Activity: Shows selective anti-parasitic activity against Trypanosoma cruzi without cytotoxicity in mammalian cells, suggesting divergent applications compared to the target compound .
  • Key Difference : The piperazine-pyridine moiety likely improves solubility and intracellular targeting, whereas the isothiazolidine dioxide group in the target compound may favor different pharmacokinetic profiles .

Functional Analogues with Sulfonamide Cores

Chlorpropamide (4-Chloro-N-(Propylcarbamoyl)Benzenesulfonamide)

  • Structure : Replaces the methoxyphenyl-isothiazolidine group with a propylurea chain.
  • Activity : A first-generation sulfonylurea antidiabetic drug that stimulates insulin secretion.
  • Key Difference : The urea functional group is critical for pancreatic β-cell targeting, whereas the target compound’s isothiazolidine group may direct activity toward other biological pathways .

W-15 (4-Chloro-N-[1-(2-Phenylethyl)-2-Piperidinylidene]Benzenesulfonamide)

  • Structure : Includes a piperidinylidene-phenylethyl group, classified as an opioid analog.
  • Activity : Binds to opioid receptors, leading to its scheduling as a controlled substance.
  • Key Difference : The piperidinylidene group confers opioid-like activity, whereas the isothiazolidine dioxide in the target compound lacks such reported effects .

Agrochemically Relevant Sulfonamides

Flusulfamide (4-Chloro-N-(2-Chloro-4-Nitrophenyl)-3-(Trifluoromethyl)Benzenesulfonamide)

  • Structure : Contains nitro and trifluoromethyl substituents.
  • Application : Used as a soil fumigant and pesticide due to its broad-spectrum antimicrobial activity.
  • Key Difference : The electron-withdrawing nitro and trifluoromethyl groups enhance reactivity toward microbial enzymes, a feature absent in the target compound .

Comparative Data Table

Compound Name Key Substituents Biological Activity/Application Potency/IC₅₀ Key Structural Advantage Reference
Target Compound 1,1-Dioxidoisothiazolidin-2-yl, Cl, OMe Not explicitly reported (research phase) N/A Enhanced polarity for H-bonding
N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide Cl, OMe Herbicidal, anti-convulsant Moderate Simplicity, synthetic accessibility
4-Chloro-N-(5-(2-(Thiazol-2-yl)Ethyl)-1,2,3,4-Tetrahydronaphthalen-2-yl)BSA Thiazole-ethyl, tetrahydronaphthalene TP receptor antagonism IC₅₀ ~10 nM CNS penetration
MMV665914 Piperazine-pyridinylethyl Anti-Trypanosoma cruzi Selective hit Solubility for intracellular targets
Chlorpropamide Propylurea Antidiabetic (insulin secretion) Clinically used Urea for β-cell targeting
W-15 Piperidinylidene-phenylethyl Opioid receptor binding Scheduled drug Opioid-like pharmacophore
Flusulfamide NO₂, CF₃ Pesticide Broad-spectrum Electron-withdrawing groups

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.